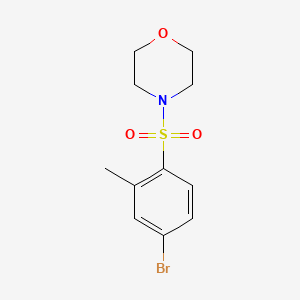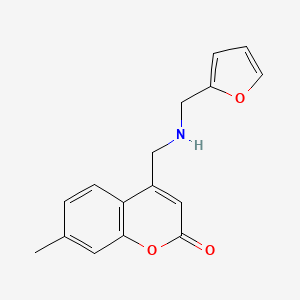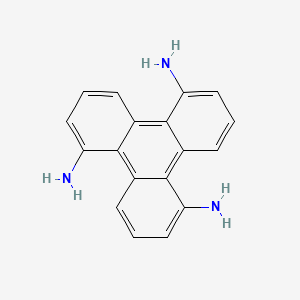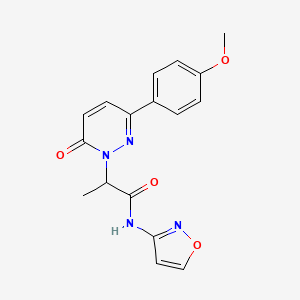
2,4-Dimethylphenyl 2,4,5-trichlorobenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylphenyl 2,4,5-trichlorobenzene-1-sulfonate, also known as DMTBS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonate ester that is commonly used as a reagent for the synthesis of various organic molecules. DMTBS is also known for its ability to act as a strong acid catalyst in organic reactions.
科学的研究の応用
Photoremovable Protecting Group for Phosphates and Sulfonic Acids
One notable application of compounds related to 2,4-Dimethylphenyl 2,4,5-trichlorobenzene-1-sulfonate is in the development of photoremovable protecting groups for phosphates and sulfonic acids. Klán et al. (2002) explored 2,5-Dimethylphenacyl phosphoric and sulfonic esters, which release the corresponding acids upon irradiation, proposing the chromophore as an excellent photoremovable protecting group for organic synthesis and biochemistry. This application is crucial for controlled release mechanisms in chemical syntheses and potential applications in drug delivery systems where light-induced deprotection can be utilized (Klán et al., 2002).
Structural Analysis and Molecular Engineering
Gowda et al. (2010) conducted a structural analysis on 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide, revealing significant insights into the sulfonyl and aniline benzene ring orientations. Such detailed structural analyses are pivotal for understanding molecular interactions and designing new molecules with desired properties for various applications, from pharmaceuticals to materials science (Gowda et al., 2010).
Development of Anion Exchange Membranes
In the field of energy, particularly fuel cells, the development of anion exchange membranes (AEMs) is a significant area of research. Wang et al. (2015) synthesized a series of poly(arylene ether sulfone)s containing pendant quaternary ammonium groups, demonstrating their potential as high-performance AEMs due to their excellent conductivity and thermal stability. These materials are critical for enhancing the efficiency and durability of fuel cells, which are promising technologies for clean energy conversion (Wang et al., 2015).
Chemiluminescence for Analytical Applications
Watanabe et al. (2010) explored the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. Their research contributes to the development of novel chemiluminescent compounds for analytical applications, such as sensitive detection methods in chemical and biological analyses. The ability to produce light under specific conditions without the need for external light sources can be utilized in various sensors and diagnostic tools (Watanabe et al., 2010).
Fuel Cell Applications
Research on sulfonated poly(arylene ether sulfone)s containing fluorenyl groups by Bae et al. (2009) highlights another significant application in fuel cell technology. These materials were synthesized to improve proton conductivity and mechanical properties of proton exchange membranes, demonstrating the potential for enhanced performance and durability of fuel cells, which are key components in transforming chemical energy into electrical energy with high efficiency and low environmental impact (Bae et al., 2009).
特性
IUPAC Name |
(2,4-dimethylphenyl) 2,4,5-trichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3O3S/c1-8-3-4-13(9(2)5-8)20-21(18,19)14-7-11(16)10(15)6-12(14)17/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSAGUADOLFEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2702845.png)
![2-Oxabicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2702847.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]-N-[2-[2-[[1-[(4-fluoro-2-methylphenyl)methyl]cyclopropanecarbonyl]amino]ethyldisulfanyl]ethyl]cyclopropane-1-carboxamide](/img/structure/B2702849.png)


![4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-piperidinyl]-3-nitrobenzoic acid methyl ester](/img/structure/B2702853.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2702856.png)


![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2702862.png)
